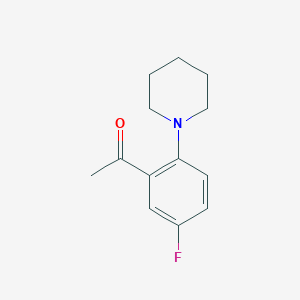
5'-Fluoro-2'-(1-piperidyl)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Fluoro-2’-(1-piperidyl)acetophenone, also known as 1-(5-fluoro-2-piperidin-1-ylphenyl)ethanone, is a fluorinated acetophenone derivative with the molecular formula C13H16FNO and a molecular weight of 221.27 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Fluoro-2’-(1-piperidyl)acetophenone typically involves the reaction of 5-fluoro-2-nitroacetophenone with piperidine under specific conditions. The reaction is carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon (Pd/C). The nitro group is reduced to an amine, which then reacts with piperidine to form the desired product .
Industrial Production Methods
Industrial production methods for 5’-Fluoro-2’-(1-piperidyl)acetophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
5’-Fluoro-2’-(1-piperidyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
Applications De Recherche Scientifique
5’-Fluoro-2’-(1-piperidyl)acetophenone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5’-Fluoro-2’-(1-piperidyl)acetophenone involves its interaction with specific molecular targets. The compound’s fluorine atom and piperidine ring contribute to its binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Fluoro-5’-(1-piperidyl)acetophenone
- 4’-Fluoro-2’-(1-piperidyl)acetophenone
- 5’-Chloro-2’-(1-piperidyl)acetophenone
Uniqueness
5’-Fluoro-2’-(1-piperidyl)acetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5’ position and the piperidine ring at the 2’ position enhances its stability and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H16FNO |
|---|---|
Poids moléculaire |
221.27 g/mol |
Nom IUPAC |
1-(5-fluoro-2-piperidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C13H16FNO/c1-10(16)12-9-11(14)5-6-13(12)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
Clé InChI |
KKZIVOMTVXGYBG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)F)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


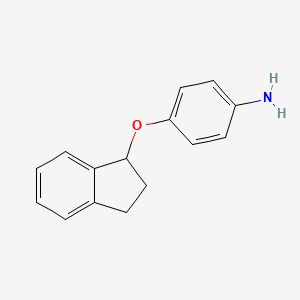
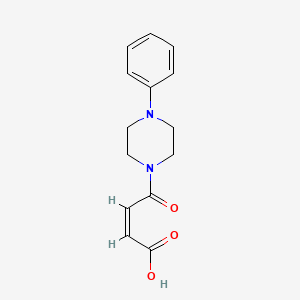
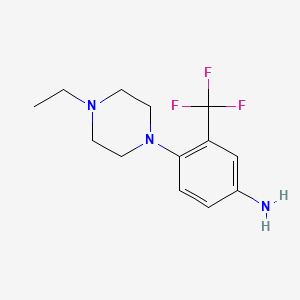
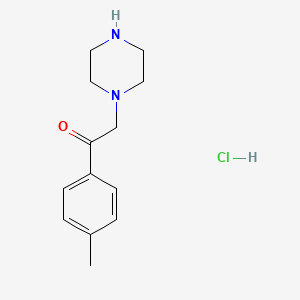

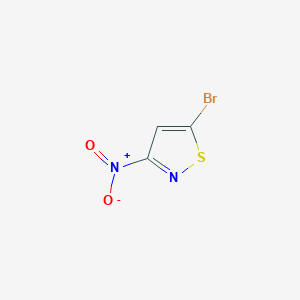
![(2R,3S,4S,5S)-2-(hydroxymethyl)-6-[(4-methylphenyl)sulfanyl]oxane-3,4,5-triol](/img/structure/B11723705.png)


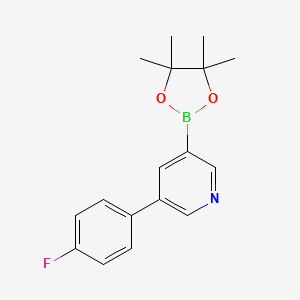
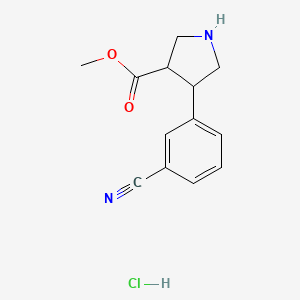
![(2S)-2-[N-(4-ethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11723729.png)
![2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B11723736.png)
![2-[(Naphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11723748.png)
